

Orthologs of zfpl1 in other vertebrate species

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A Comparative Guide to ZFPL1 Orthologs in Vertebrate Species

Introduction

Zinc finger protein-like 1 (ZFPL1) is an integral membrane protein located in the cis-Golgi apparatus. It plays a crucial role in maintaining the structural integrity of the cis-Golgi and ensuring efficient protein transport from the endoplasmic reticulum (ER) to the Golgi. The function of ZFPL1 is highly conserved across vertebrate species, making it an important target for research in cell biology and drug development. This guide provides a comparative analysis of ZFPL1 orthologs in key vertebrate species: human (Homo sapiens), mouse (Mus musculus), rat (Rattus norvegicus), zebrafish (Danio rerio), and chicken (Gallus gallus). We present quantitative data on gene and protein characteristics, sequence conservation, and tissue expression, along with detailed experimental protocols for studying ZFPL1 function.

Ortholog Comparison

The following table summarizes the key information for ZFPL1 orthologs in the selected vertebrate species.



Feature	Human (Homo sapiens)	Mouse (Mus musculus)	Rat (Rattus norvegicus)	Zebrafish (Danio rerio)	Chicken (Gallus gallus)
Gene Symbol	ZFPL1	Zfpl1	Zfpl1	zfpl1	ZFPL1
NCBI Gene	(INVALID-	(INVALID-	(INVALID-	(INVALID-	(INVALID-
	LINK)	LINK)	LINK)	LINK)	LINK)
Ensembl	INVALID-	INVALID-	INVALID-	INVALID-	INVALID-
Gene ID	LINK	LINK	LINK	LINK	LINK
UniProtKB ID	INVALID-	INVALID-	INVALID-	INVALID-	INVALID-
	LINK	LINK	LINK	LINK	LINK
Protein Length (amino acids)	310	310	310	291	308

Sequence Conservation

A multiple sequence alignment of ZFPL1 protein orthologs reveals a high degree of conservation, particularly in the N-terminal zinc finger domains, which are critical for the interaction with the cis-Golgi matrix protein GM130. The following table shows the percentage identity of each ortholog's protein sequence to the human ZFPL1 protein.

Species	Percentage Identity to Human ZFPL1	
Mouse	91.0%	
Rat	90.3%	
Chicken	78.9%	
Zebrafish	62.5%	

Tissue Expression Comparison

The following table summarizes the expression of ZFPL1 orthologs in various tissues across the selected species, based on data from Bgee and the Human Protein Atlas. Expression

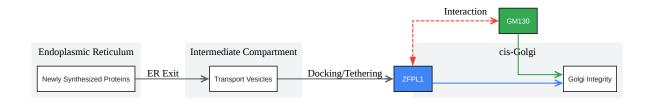


levels are categorized as High, Medium, Low, or Not Detected.

Tissue	Human	Mouse	Rat	Zebrafish	Chicken
Brain	Medium	Medium	Medium	High	Medium
Heart	Medium	Medium	Medium	High	High
Kidney	Medium	Medium	Medium	High	Medium
Liver	Low	Low	Low	High	Medium
Lung	Medium	Medium	Medium	Not Detected	Medium
Pancreas	High	High	High	Not Detected	Low
Intestine	Medium	Medium	Medium	High	Medium

Signaling Pathway and Functional Interactions

ZFPL1 functions by interacting with the cis-Golgi matrix protein GM130 to maintain the structural integrity of the cis-Golgi and to facilitate the transport of newly synthesized proteins from the endoplasmic reticulum. Depletion of ZFPL1 disrupts this interaction, leading to the accumulation of cis-Golgi matrix proteins in the intermediate compartment (IC) and impaired protein trafficking.



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Caption: ZFPL1 and GM130 interaction in the cis-Golgi.



Experimental Protocols

Detailed protocols for key experiments used to characterize ZFPL1 function are provided below. These are based on the methodologies described in Chiu et al., 2008, The EMBO Journal.

Co-immunoprecipitation of ZFPL1 and GM130

This protocol describes the procedure to verify the interaction between ZFPL1 and GM130 in vivo.

Materials:

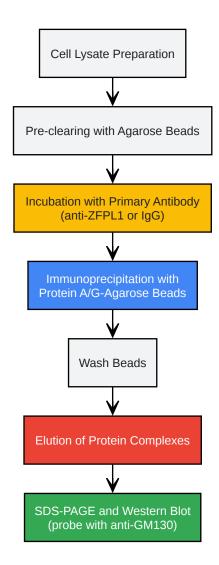
- Cell lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors)
- Protein A/G-agarose beads
- Anti-ZFPL1 antibody
- Anti-GM130 antibody
- · Control IgG
- SDS-PAGE and Western blotting reagents

Procedure:

- Culture cells to 80-90% confluency.
- Lyse cells in ice-cold lysis buffer.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Pre-clear the supernatant by incubating with protein A/G-agarose beads for 1 hour at 4°C.
- Incubate the pre-cleared lysate with anti-ZFPL1 antibody or control IgG overnight at 4°C with gentle rotation.



- Add protein A/G-agarose beads and incubate for an additional 2 hours at 4°C.
- Wash the beads three times with lysis buffer.
- Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.
- Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-GM130 antibody.



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Caption: Co-immunoprecipitation workflow.

ER-to-Golgi Transport Assay



This assay measures the efficiency of protein transport from the ER to the Golgi apparatus using a temperature-sensitive variant of the vesicular stomatitis virus glycoprotein (VSV-G).

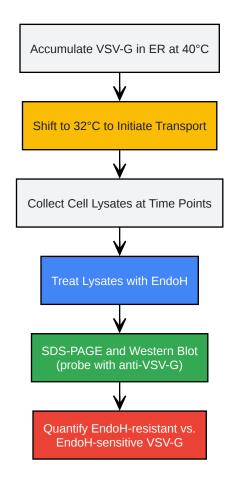
Materials:

- Cells expressing a temperature-sensitive VSV-G mutant (e.g., VSVG-tsO45)
- Cell culture medium
- Endoglycosidase H (EndoH)
- SDS-PAGE and Western blotting reagents
- Anti-VSV-G antibody

Procedure:

- Culture cells expressing VSVG-tsO45 at the non-permissive temperature (40°C) to accumulate the protein in the ER.
- Shift the cells to the permissive temperature (32°C) to allow VSV-G to exit the ER and move to the Golgi.
- At various time points after the temperature shift, lyse the cells.
- Treat a portion of each lysate with EndoH. EndoH cleaves N-linked glycans on proteins that have not yet reached the medial-Golgi, but not on those that have.
- Analyze the lysates (with and without EndoH treatment) by SDS-PAGE and Western blotting using an anti-VSV-G antibody.
- Quantify the intensity of the EndoH-resistant and EndoH-sensitive bands to determine the rate of ER-to-Golgi transport.





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Caption: ER-to-Golgi transport assay workflow.

Conclusion

ZFPL1 is a highly conserved protein across vertebrate species, with a critical role in maintaining Golgi structure and function. The data presented in this guide highlight the similarities in gene and protein characteristics, sequence, and tissue expression among human, mouse, rat, zebrafish, and chicken orthologs. The provided experimental protocols offer a foundation for further investigation into the specific roles of ZFPL1 in health and disease. This comparative approach is invaluable for researchers and drug development professionals seeking to understand the fundamental mechanisms of protein trafficking and to identify potential therapeutic targets.

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